molecular formula C7H3BrClNO3 B13547002 2-Bromo-3-chloro-5-nitrobenzaldehyde

2-Bromo-3-chloro-5-nitrobenzaldehyde

Cat. No.: B13547002
M. Wt: 264.46 g/mol
InChI Key: TWAPFNAJSBLZKQ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-nitrobenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with an aldehyde group. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 2-bromo-3-chlorobenzaldehyde, followed by oxidation to introduce the nitro group at the desired position . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Condensation: Amines or hydrazines under acidic or basic conditions.

Major Products:

    Substitution Products: Compounds where the bromine or chlorine atoms are replaced by other functional groups.

    Reduction Products: Amino derivatives of the original compound.

    Condensation Products: Schiff bases or hydrazones formed from the aldehyde group.

Scientific Research Applications

2-Bromo-3-chloro-5-nitrobenzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity .

Comparison with Similar Compounds

    2-Chloro-5-nitrobenzaldehyde: Similar structure but lacks the bromine atom.

    3-Bromo-5-nitrobenzaldehyde: Similar structure but lacks the chlorine atom.

    4-Bromo-3-nitrobenzaldehyde: Similar structure but with different positions of the substituents.

Uniqueness: 2-Bromo-3-chloro-5-nitrobenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H3BrClNO3

Molecular Weight

264.46 g/mol

IUPAC Name

2-bromo-3-chloro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrClNO3/c8-7-4(3-11)1-5(10(12)13)2-6(7)9/h1-3H

InChI Key

TWAPFNAJSBLZKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)Cl)[N+](=O)[O-]

Origin of Product

United States

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